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Compound of Interest |

Compound Name: N-Benzylanthranilic acid
CAS No.: 6622-55-5
Cat. No.: B141590
- 7

Executive Summary

N-Benzylanthranilic acid (NBA) is a critical pharmacophore and intermediate in the synthesis
of acridone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and functional dyes.[1]
[2] While direct alkylation of anthranilic acid with benzyl chloride is theoretically possible, it
frequently suffers from poly-alkylation and esterification side reactions.[1]

This Application Note details two superior, high-fidelity synthetic routes:

o Method A (Primary): A Copper-catalyzed modified Ullmann-Goldberg condensation.[1] This is
the preferred route for process scalability and cost-efficiency.[1]

o Method B (Alternative): Reductive amination using Sodium Borohydride (

).[1][3][4] This route offers milder conditions suitable for sensitive substrates or small-scale
high-purity library generation.[1]

Retrosynthetic Analysis & Strategy
The synthesis is approached via two distinct disconnections. Method A relies on

bond formation, while Method B relies on

bond formation via an imine intermediate.[1]
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Figure 1: Retrosynthetic strategies for N-Benzylanthranilic acid.

Method A: Modified Ullmann Condensation
(Protocol)

Rationale: The classical Ullmann reaction requires harsh conditions (

).[1] This modified Goldberg variant utilizes a copper catalyst with an aqueous or polar-aprotic
solvent system, allowing the reaction to proceed at lower temperatures (

) with higher specificity.[1]
Mechanistic Insight

The reaction proceeds via a Copper(l) catalytic cycle.[1][5][6] The base (

) deprotonates the benzylamine and the carboxylic acid. The active Cu(l) species undergoes
oxidative addition with the aryl chloride, followed by ligand exchange with the amine, and finally
reductive elimination to form the

bond.[2]
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Figure 2: Simplified catalytic cycle for the Copper-mediated arylation.

Reagents & Equipment|[1]

e Substrate: 2-Chlorobenzoic acid (15.6 g, 100 mmol)

Reagent: Benzylamine (21.4 g, 200 mmol) [Excess drives kinetics][1][2]

Catalyst: Copper powder (0.5 g) or Cul (0.5 g)[1][2]

Base: Potassium Carbonate (

), anhydrous (13.8 g, 100 mmol)[2]

Solvent: DMF (50 mL) or Water (for Green chemistry variant, requires vigorous reflux)
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e Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Protocol

e Charge: To the 250 mL flask, add 2-Chlorobenzoic acid,

, and DMF (or water).

o Activate: Add the Copper powder/catalyst.[1][7]
o Addition: Add Benzylamine in one portion.
o Reaction: Heat the mixture to reflux (

for DMF;
for water) with vigorous stirring.

o Checkpoint: Monitor by TLC (System: Hexane:Ethyl Acetate 2:1).[1] The reaction typically
completes in 4—6 hours.[1]

o Work-up:
o Cool the reaction mixture to room temperature.
o If DMF was used, pour the mixture into 300 mL of ice-cold water.[1]
o Filter the mixture to remove unreacted Copper and insoluble impurities.[1]

» Precipitation: Acidify the filtrate carefully with dilute HCI (2M) to pH ~4.0. The product will
precipitate as a white/off-white solid.[1]

o Note: Do not acidify below pH 3 to avoid protonating the amine product excessively, which
may increase solubility or trap impurities.[2]

 Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure N-
Benzylanthranilic acid.[1]

Method B: Reductive Amination (Protocol)
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Rationale: This method avoids transition metals and high heat, making it ideal for labs lacking
high-pressure/temp equipment or when avoiding trace metal contamination is critical.[1]

Reagents[1][3][8]

o Substrate: Anthranilic acid (2-Aminobenzoic acid) (13.7 g, 100 mmol)
» Reagent: Benzaldehyde (10.6 g, 100 mmol)[2]

e Reducing Agent: Sodium Borohydride (

) (5.7 g, 150 mmol)[1][2]

e Solvent: Methanol (100 mL)

Step-by-Step Protocol

e Imine Formation: Dissolve Anthranilic acid and Benzaldehyde in Methanol. Stir at room
temperature for 1-2 hours.

o Observation: The solution may turn yellow, indicating imine (Schiff base) formation.[2]
e Reduction: Cool the solution to

in an ice bath.

o Addition: Add

portion-wise over 20 minutes.

o Safety: Hydrogen gas evolution will occur.[1] Ensure good ventilation.[1]
o Completion: Remove ice bath and stir at room temperature for 2 hours.

e Quench: Add water (50 mL) and neutralize with dilute Acetic Acid to destroy excess
borohydride.

« |solation: Evaporate Methanol under reduced pressure. Extract the aqueous residue with
Ethyl Acetate (
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mL).[1] Dry organics over

and concentrate.

Analytical Data & Validation
hvsicochemical ies Tabl

Property Specification

Appearance White to pale yellow crystalline powder

Melting Point

Molecular Weight 227.26 g/mol

Solubility Soluble in Ethanol, DMF, DMSO; Insoluble in
Water

Yield (Method A) 75 - 85%

Yield (Method B) 85 -92%

Spectroscopic Characterization[1]
e IR(

): 3350 (NH stretch), 2500-3000 (OH carboxylic broad), 1660 (C=0 acid), 1580 (Ar C=C).[1]
[2]

« NMR (400 MHz,

):

o

12.8 (s, 1H, -COOH)[1][2]

o

8.1 (br s, 1H, -NH)[1][2]

o

7.8 (dd, 1H, Ar-H ortho to COOH)[2]

o

7.2 -7.4 (m, 5H, Benzyl Ar-H)[1][2]

o

6.5 - 6.7 (m, 2H, Anthranilic Ar-H)[1][2]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
https://prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o 4.4 (s, 2H,

-Ph)[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Ullmann Reaction [organic-chemistry.org]
e 7.researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Application Note: Scalable Synthesis of N-
Benzylanthranilic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b141590#synthesis-of-n-benzylanthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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